Raphanusamic acid

概要

説明

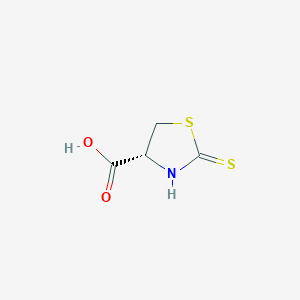

Raphanusamic acid, also known as raphanusamate, belongs to the class of organic compounds known as alpha amino acids and derivatives . It is a thiazolidinemonocarboxylic acid that is 2-thioxo-1,3-thiazolidine with the carboxy group located at position 4.

Synthesis Analysis

Raphanusamic acid (RA) is a breakdown metabolite formed potentially from all glucosinolate structures in-planta . It was found to correlate with enhanced accumulation of endogenous glucosinolates .科学的研究の応用

Plant Growth and Development

Raphanusamic acid has been shown to influence plant growth and development. It affects processes downstream of the auxin signaling cascade, which is crucial for plant growth regulation . For instance, it can significantly reduce the activity of auxin-responsive reporters, indicating its role in modulating auxin signaling .

Defense Metabolite Regulation

As a catabolite of allyl glucosinolate, Raphanusamic acid plays a role in the defense mechanisms of plants. It is involved in the complex relationship between growth, development, and defense, potentially allowing plants to execute specific responses optimal to their environment .

Meristem Development

Another critical aspect of Raphanusamic acid’s function is its impact on meristem development. It influences the progression of the cell cycle, which is essential for the development of plant meristems .

Glucosinolate Biosynthesis and Turnover

Raphanusamic acid is associated with the biosynthesis and turnover of glucosinolates. It does not reflect in planta turnover rates but correlates with increased accumulation of endogenous glucosinolates, suggesting a role in measuring the flux through biosynthetic pathways .

Response to Environmental Conditions

The compound may serve as a metabolic checkpoint that allows glucosinolate-producing plants to dynamically adjust glucosinolate accumulation in response to internal and external signals, such as nutrient availability .

Interaction with Pathogens and Herbivores

Plants use Raphanusamic acid as part of their defense strategy against pathogens and herbivores. It is a breakdown product formed potentially from all glucosinolate structures and has been found to correlate with enhanced accumulation of endogenous glucosinolates .

作用機序

Target of Action

Raphanusamic acid (RA) is a breakdown metabolite that can potentially be formed from all glucosinolate structures in plants . It is associated with the glucosinolate biosynthesis and turnover pathways, which are crucial for plant defense and animal nutrition . RA is found to correlate with enhanced accumulation of endogenous glucosinolates .

Mode of Action

This allows the plant to dynamically adjust glucosinolate accumulation in response to internal and external signals .

Biochemical Pathways

RA is involved in the glucosinolate biosynthesis and turnover pathways . Glucosinolates are sulfur and nitrogen-containing specialized metabolites that are important for plant defense . The accumulation of glucosinolates is controlled by the complex interplay of biosynthesis, transport, storage, and feedback regulatory pathways .

Result of Action

This suggests that RA could influence the balance between growth and defense in plants .

Action Environment

The action of RA is influenced by environmental conditions. For example, nutrient availability can affect glucosinolate biosynthesis and turnover, which are associated with RA . Exogenous carbon sources can have general quantitative effects on glucosinolate accumulation, while sulfur or nitrogen limitation can result in distinct changes in glucosinolate profiles .

将来の方向性

Raphanusamic acid could represent a metabolic checkpoint that allows glucosinolate-producing plants to measure the flux through the biosynthetic and/or turnover pathways and thereby to dynamically adjust glucosinolate accumulation in response to internal and external signals . This suggests potential future research directions in understanding the role of Raphanusamic acid in plant metabolism and its impact on plant adaptation to environmental changes .

特性

IUPAC Name |

(4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUOCHQOQMZGQP-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=S)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00243495 | |

| Record name | Raphanusamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raphanusamic acid | |

CAS RN |

98169-56-3, 20933-67-9 | |

| Record name | (4R)-2-Thioxo-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98169-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raphanusamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098169563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raphanusamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiothiazolidine-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

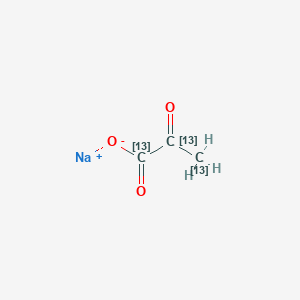

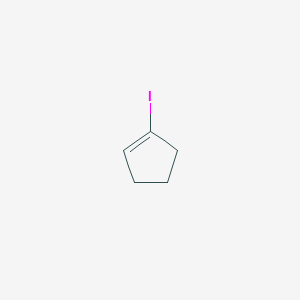

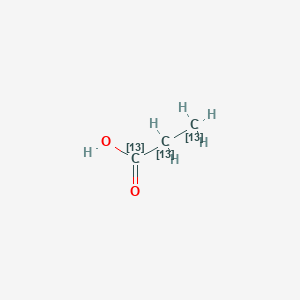

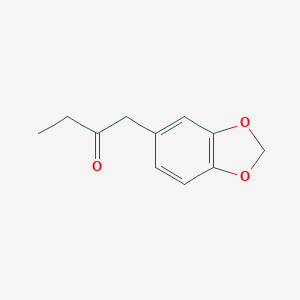

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

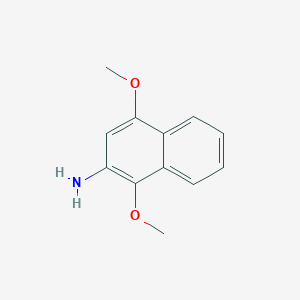

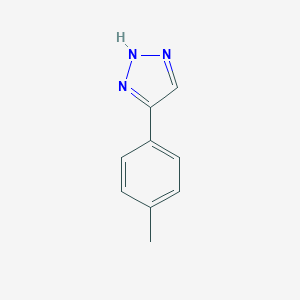

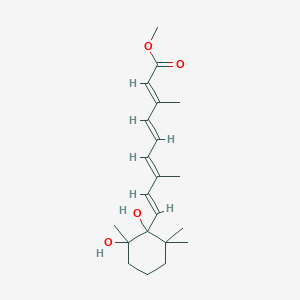

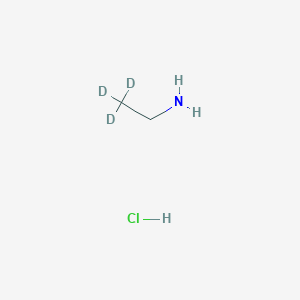

Feasible Synthetic Routes

Q & A

Q1: What is the biological role of raphanusamic acid in plants?

A1: Raphanusamic acid (4-(thioxothiolan-2-ylidene)-1,3-oxazolidin-2-one) is not directly synthesized by plants but is a breakdown product of glucosinolates, sulfur-containing defense metabolites found in Brassicales. [, , ] While its exact role is still under investigation, research suggests that raphanusamic acid may act as a metabolic signal, allowing plants to sense and adjust glucosinolate production in response to environmental factors and nutrient availability. [, ]

Q2: How is raphanusamic acid produced in biological systems?

A2: Raphanusamic acid is formed as a product of glucosinolate metabolism, specifically through the PENETRATION2 (PEN2) pathway. [] This pathway requires the enzyme Glutathione-S-Transferase class-tau member 13 (GSTU13), which mediates the conjugation of glutathione with unstable intermediates of glucosinolate breakdown, ultimately leading to raphanusamic acid production. [] Additionally, some studies suggest that isothiocyanates, another class of plant metabolites, can react with cysteine to yield raphanusamic acid and hydrogen sulfide as byproducts. [, ]

Q3: Does raphanusamic acid contribute to plant defense mechanisms?

A3: While raphanusamic acid itself may not have direct antimicrobial activity, its precursor, allyl glucosinolate, and other related catabolites are known to influence plant growth and defense responses. [] It's possible that raphanusamic acid plays a signaling role in fine-tuning these responses by influencing auxin signaling pathways and meristem development. [] More research is needed to fully elucidate its specific role in plant immunity.

Q4: Has raphanusamic acid been investigated in the context of mammalian toxicity?

A4: Yes, raphanusamic acid has been identified as a metabolite of chloropicrin (trichloronitromethane), a soil fumigant. [] In a study on mice, raphanusamic acid was detected in urine as a cyclic cysteine adduct of thiophosgene, a breakdown product of chloropicrin. [] This finding suggests potential detoxification mechanisms for chloropicrin-induced toxicity.

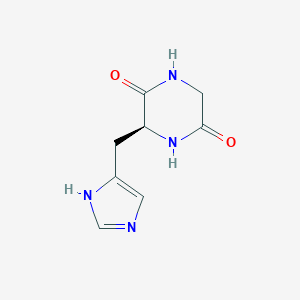

Q5: What is the chemical structure of raphanusamic acid?

A5: Raphanusamic acid is a heterocyclic compound containing both nitrogen and sulfur atoms. Its molecular formula is C4H5NO2S2, and its molecular weight is 163.21 g/mol. [] Structurally, it consists of a thiazolidine ring fused to an oxazolidine ring, with a thiocarbonyl group (C=S) attached to the thiazolidine ring. []

Q6: Are there any analytical techniques available to detect and quantify raphanusamic acid?

A6: While specific methods for raphanusamic acid quantification weren't detailed in the provided abstracts, metabolic profiling studies utilizing techniques like mass spectrometry (MS) and tandem mass spectrometry (MS/MS) have been successfully employed to identify and analyze raphanusamic acid in plant tissues and biological samples. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。